molecular formula C26H18N2O4Zn B1384523 Bis[2-(2-benzoxazolyl)phenolato]zinc(II) CAS No. 23467-27-8

Bis[2-(2-benzoxazolyl)phenolato]zinc(II)

Cat. No. B1384523
CAS RN: 23467-27-8
M. Wt: 487.8 g/mol
InChI Key: UOCMXZLNHQBBOS-UHFFFAOYSA-N
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Description

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) (BZPZ) is a zinc-based organometallic compound that has been extensively studied due to its potential applications in a variety of scientific fields. BZPZ is composed of two benzoxazole ligands and a zinc(II) cation. It is a relatively stable compound that can be synthesized in a number of ways, and it has been used in a variety of research applications such as organic synthesis, catalysis, and biochemistry.

Scientific research applications

Photoluminescence Properties

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) has been studied for its photoluminescence properties. A study by Sayapin et al. (2016) determined the structure of a related compound, bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]-zinc(II), and found it exhibited photoluminescence properties (Yu. A. Sayapin et al., 2016).

Polymerization Catalyst

Silvernail et al. (2007) reported on zinc(II) bis(phenolato)amine complexes, including their activity in the polymerization of ε-caprolactone and the kinetics of the process. These findings provide insight into the application of zinc(II) complexes as polymerization catalysts (C. Silvernail et al., 2007).

Near-IR Emission

Xu and Pang (2010) discovered that a bis(benzoxazole) derivative with metal-chelating ligand, Zinhbo-1, showed a significant fluorescence increase upon zinc-binding, leading to an emission band in the near-IR region. This property is particularly relevant for developing optical sensors and other photonic devices (Yongqian Xu & Y. Pang, 2010).

Zinc Binding Studies

A study by Abeywickrama and Pang (2016) focused on the synthesis of a fused bis[2-(2′-hydroxyphenyl)benzoxazole] derivative and its interaction with Zn2+ cations. The study revealed the compound's ability to detect different stages of zinc binding, offering potential applications in analytical chemistry (Chathura S. Abeywickrama & Y. Pang, 2016).

Stimuli-Responsive Luminescent System

Research by Gao et al. (2015) demonstrated that a bis[2-(2-benzothiazoly)phenolato]zinc(II) complex displayed changeable luminescent properties under different stimuli such as mechanical force, pH, and heat. This suggests its potential use in developing low-cost luminescent sensors and optical anti-forgery systems (Rui Gao et al., 2015).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMXZLNHQBBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-(2-benzoxazolyl)phenolato]zinc(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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